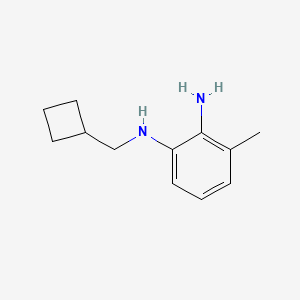
sec-Butyl 3-fluoropropyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
sec-Butyl 3-fluoropropyl carbonate: is an organic compound characterized by the presence of a carbonate ester functional group, a secondary butyl group, and a fluoropropyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sec-Butyl 3-fluoropropyl carbonate typically involves the reaction of sec-butyl alcohol with 3-fluoropropyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. A base, such as pyridine or triethylamine, is often used to neutralize the hydrochloric acid formed during the reaction.
Reaction Scheme:
sec-Butyl alcohol+3-fluoropropyl chloroformate→sec-Butyl 3-fluoropropyl carbonate+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Purification steps, such as distillation or recrystallization, are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
sec-Butyl 3-fluoropropyl carbonate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water, the carbonate ester can hydrolyze to form sec-butyl alcohol and 3-fluoropropanol.
Substitution Reactions: The fluorine atom can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Substitution: Nucleophiles (e.g., amines, thiols), solvents like dichloromethane or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Hydrolysis: sec-Butyl alcohol and 3-fluoropropanol.
Substitution: sec-Butyl substituted products and corresponding fluorine-substituted by-products.
Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.
Aplicaciones Científicas De Investigación
sec-Butyl 3-fluoropropyl carbonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Investigated for its potential as a prodrug, where the carbonate ester can be hydrolyzed in vivo to release active pharmaceutical ingredients.
Medicine: Explored for its potential use in drug delivery systems, where the carbonate ester linkage can provide controlled release of therapeutic agents.
Industry: Utilized in the development of specialty materials, such as fluorinated polymers and coatings.
Mecanismo De Acción
The mechanism by which sec-Butyl 3-fluoropropyl carbonate exerts its effects depends on its application. In drug delivery, the compound may undergo enzymatic hydrolysis to release active drugs. The molecular targets and pathways involved can vary, but typically include esterases that catalyze the hydrolysis of the carbonate ester bond.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 3-fluoropropyl carbonate
- sec-Butyl 2-fluoroethyl carbonate
- sec-Butyl 3-chloropropyl carbonate
Comparison
sec-Butyl 3-fluoropropyl carbonate is unique due to the presence of both a secondary butyl group and a fluoropropyl moiety. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. Compared to tert-butyl analogs, sec-butyl derivatives may exhibit different steric and electronic effects, influencing their reactivity and application profiles.
Propiedades
Fórmula molecular |
C8H15FO3 |
|---|---|
Peso molecular |
178.20 g/mol |
Nombre IUPAC |
butan-2-yl 3-fluoropropyl carbonate |
InChI |
InChI=1S/C8H15FO3/c1-3-7(2)12-8(10)11-6-4-5-9/h7H,3-6H2,1-2H3 |
Clave InChI |
LYVADNAPCLJOER-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)OC(=O)OCCCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



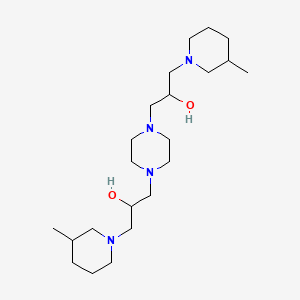
![1-{3-Methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}ethan-1-one](/img/structure/B12083097.png)
![5-[[5-[[5-[[5-[[5-[[5-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]oxolane-2,3,4-triol](/img/structure/B12083105.png)
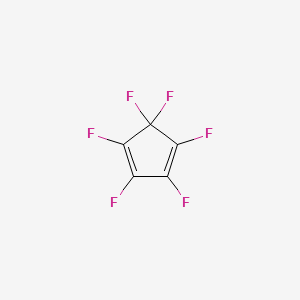
![1-(4,6-Dibromo-3-fluorothieno[2,3-c]thiophen-2-yl)nonan-1-one](/img/structure/B12083121.png)
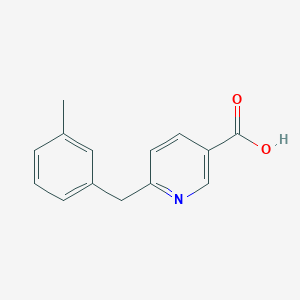

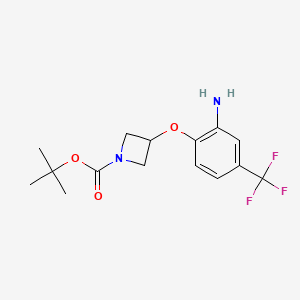
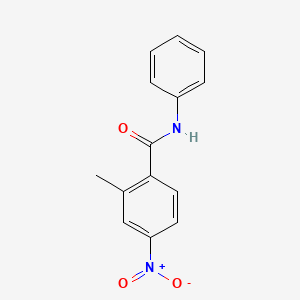
![1-[(4-Bromo-3-fluorophenyl)methyl]piperidin-3-amine](/img/structure/B12083174.png)

